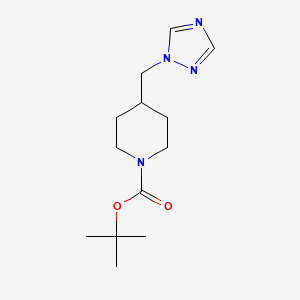![molecular formula C15H15N B13930158 2-[(E)-2-(4-methylphenyl)ethenyl]aniline](/img/structure/B13930158.png)
2-[(E)-2-(4-methylphenyl)ethenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-(4-methylphenyl)ethenyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a vinyl group attached to the aniline ring, with a methyl group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-methylphenyl)ethenyl]aniline typically involves the reaction of 4-methylbenzaldehyde with aniline in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-2-(4-methylphenyl)ethenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted anilines.
Wissenschaftliche Forschungsanwendungen
2-[(E)-2-(4-methylphenyl)ethenyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: Used in the production of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism by which 2-[(E)-2-(4-methylphenyl)ethenyl]aniline exerts its effects involves interactions with various molecular targets. The vinyl group allows for conjugation with other molecules, enhancing its reactivity. The aniline moiety can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(E)-2-(4-methoxyphenyl)ethenyl]aniline
- 2-[(E)-2-(4-chlorophenyl)ethenyl]aniline
- 2-[(E)-2-(4-bromophenyl)ethenyl]aniline
Uniqueness
2-[(E)-2-(4-methylphenyl)ethenyl]aniline is unique due to the presence of the methyl group, which can influence its reactivity and interactions compared to other similar compounds. This makes it a valuable compound for specific applications where these properties are desired.
Eigenschaften
Molekularformel |
C15H15N |
|---|---|
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
2-[(E)-2-(4-methylphenyl)ethenyl]aniline |
InChI |
InChI=1S/C15H15N/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16/h2-11H,16H2,1H3/b11-10+ |
InChI-Schlüssel |
ZNVSRXCMKDAHQV-ZHACJKMWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=CC=C2N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CC=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13930095.png)


![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione](/img/structure/B13930108.png)





![3-Bromo-4-(cyclopropylmethyl)-4H-thieno[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B13930136.png)
![3-[1,1'-Biphenyl]-3-yl-6-bromo-9-phenyl-9H-carbazole](/img/structure/B13930141.png)
